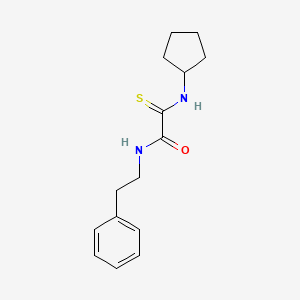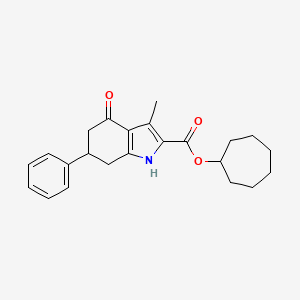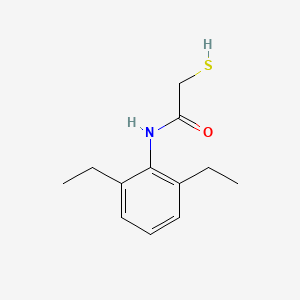
2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide
Overview
Description
2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide, also known as CPET, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the thioxoamide family, which is known for its diverse biological activities. CPET has been found to possess a range of pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. In
Mechanism of Action
The exact mechanism of action of 2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide is not fully understood. However, it has been suggested that this compound may act through the modulation of various signaling pathways involved in inflammation, pain, and neurodegeneration. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-1β, in animal models of inflammation. This compound has also been found to modulate the activity of various enzymes and receptors involved in pain signaling, such as COX-2 and TRPV1.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. This compound has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in animal models of inflammation. This compound has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, in animal models of neurodegeneration. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to have low toxicity and high stability, making it suitable for long-term studies. However, this compound has some limitations for lab experiments. This compound has poor solubility in water, which may limit its use in some experimental settings. This compound also has a relatively short half-life, which may require frequent dosing in some animal models.
Future Directions
2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has shown promising results in preclinical studies and has potential for further development as a therapeutic agent. Some possible future directions for this compound research include:
1. Clinical trials to evaluate the safety and efficacy of this compound in humans.
2. Studies to investigate the potential of this compound in treating other diseases, such as cancer and autoimmune disorders.
3. Studies to elucidate the exact mechanism of action of this compound and its molecular targets.
4. Studies to optimize the synthesis and formulation of this compound for improved pharmacokinetic and pharmacodynamic properties.
5. Studies to investigate the potential of this compound as a drug candidate for combination therapy with other drugs.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. This compound has been found to possess anti-inflammatory, analgesic, and neuroprotective effects. This compound has several advantages for lab experiments, including ease of synthesis and low toxicity. However, this compound has some limitations for lab experiments, including poor solubility and short half-life. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to optimize its pharmacological properties.
Scientific Research Applications
2-(cyclopentylamino)-N-(2-phenylethyl)-2-thioxoacetamide has been studied for its potential therapeutic applications in various diseases, including neuropathic pain, inflammation, and neurodegenerative disorders. Several studies have demonstrated the anti-inflammatory and analgesic effects of this compound in animal models of inflammation and pain. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
2-(cyclopentylamino)-N-(2-phenylethyl)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c18-14(15(19)17-13-8-4-5-9-13)16-11-10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKGNRBHCUNAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)C(=O)NCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 4-(2,5-dimethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4192534.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-bromo-3-chlorophenyl)benzamide](/img/structure/B4192542.png)
![6-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B4192543.png)
![3-[1-(3-ethoxy-4-methoxybenzyl)-4-piperidinyl]-N-phenylpropanamide](/img/structure/B4192552.png)
![3-methoxy-2-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4192556.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B4192569.png)
![N-(4-methoxyphenyl)-2-(4-morpholinyl)-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4192574.png)
![2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4192576.png)
![ethyl 1-[3-(anilinosulfonyl)-4-methylbenzoyl]-4-piperidinecarboxylate](/img/structure/B4192583.png)


![N-(2-{1-methyl-5-[(2-thienylcarbonyl)amino]-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B4192612.png)
![N-(2,5-dichlorophenyl)-2-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)thio]propanamide](/img/structure/B4192614.png)